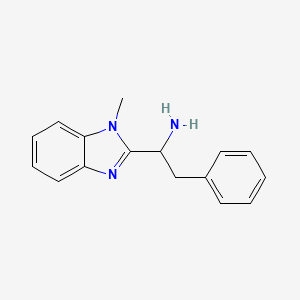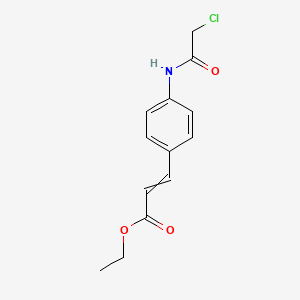![molecular formula C36H33ClF3N7O6 B14114061 amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Telotristat is a pharmaceutical compound primarily used to treat carcinoid syndrome diarrhea. It is an inhibitor of tryptophan hydroxylase, the enzyme responsible for the rate-limiting step in serotonin biosynthesis. By inhibiting this enzyme, telotristat reduces the production of serotonin, which is often overproduced in patients with carcinoid syndrome .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of telotristat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of telotristat follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets stringent quality standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Telotristat undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions are intermediates that are further processed to yield telotristat. Each step is designed to enhance the compound’s pharmacological properties and ensure its efficacy in treating carcinoid syndrome diarrhea .
Wissenschaftliche Forschungsanwendungen
Telotristat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on serotonin production and related biological pathways.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin biosynthesis .
Wirkmechanismus
Telotristat exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor to serotonin. By blocking this step, telotristat reduces serotonin levels, alleviating symptoms of carcinoid syndrome diarrhea. The molecular targets include tryptophan hydroxylase and related pathways involved in serotonin biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanreotide: Another compound used to treat carcinoid syndrome, but it works by inhibiting the release of multiple hormones.
Octreotide: Similar to lanreotide, it inhibits hormone release but does not directly affect serotonin synthesis.
Pasireotide: A broader spectrum somatostatin analog that inhibits multiple hormone pathways
Uniqueness of Telotristat
Telotristat is unique in its specific inhibition of tryptophan hydroxylase, directly targeting serotonin production. This specificity makes it particularly effective in treating conditions where serotonin overproduction is a primary issue, such as carcinoid syndrome diarrhea .
Eigenschaften
Molekularformel |
C36H33ClF3N7O6 |
|---|---|
Molekulargewicht |
752.1 g/mol |
IUPAC-Name |
amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate |
InChI |
InChI=1S/C36H33ClF3N7O6/c1-4-51-30(48)18-43-33(49)26-7-5-6-24(31(26)20(3)34(50)53-42)21-8-10-22(11-9-21)27-17-29(45-35(41)44-27)52-32(36(38,39)40)25-13-12-23(37)16-28(25)47-15-14-19(2)46-47/h5-17,20,32H,4,18,42H2,1-3H3,(H,43,49)(H2,41,44,45)/t20?,32-/m1/s1 |
InChI-Schlüssel |
YHVNOOKYOFKSNK-AATUDMNVSA-N |
Isomerische SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)O[C@H](C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
Kanonische SMILES |
CCOC(=O)CNC(=O)C1=CC=CC(=C1C(C)C(=O)ON)C2=CC=C(C=C2)C3=CC(=NC(=N3)N)OC(C4=C(C=C(C=C4)Cl)N5C=CC(=N5)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-1-methoxy-4-[(trifluoromethyl)thio]benzene](/img/structure/B14113985.png)
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

![5,10-Bis(4-(benzo[d]thiazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B14114025.png)


![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)

